REACTION_CXSMILES
|
[C:1]1([CH:7]([C:11](Cl)=[O:12])[C:8](Cl)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N)C.[O:17]1CCCC1.[CH2:22]([N:24](CC)[CH2:25][CH3:26])[CH3:23].Cl>C(OCC)(=O)C.C(Cl)Cl>[CH2:22]([N:24]([CH2:25][CH3:26])[C:8](=[O:9])[CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:11]([OH:12])=[O:17])[CH3:23] |f:1.2|
|
Name
|
|
Quantity
|
8.99 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)Cl)C(=O)Cl
|
Name
|
ethylamine tetrahydrofuran
|
Quantity
|
45.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N.O1CCCC1
|
Name
|
|
Quantity
|
13.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was elevated to room temperature
|
Type
|
WASH
|
Details
|
the organic phase was washed successively with saturated brine, saturated aqueous sodium bicarbonate solution, and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
WASH
|
Details
|
The solid was washed with ethyl acetate-hexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(C(C(=O)O)C1=CC=CC=C1)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.85 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |